5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is classified under the pyrimidinedione family, which is known for various pharmacological properties. The compound's unique structure and functional groups contribute to its reactivity and biological interactions.
Source: The compound is cataloged under the CAS number 338770-01-7 and can be found in various chemical databases, including PubChem and ChemicalBook, which provide detailed information about its properties and applications .
Classification: It falls under the category of organic compounds, specifically heterocycles, due to the presence of a pyrimidine ring. Its molecular formula is C15H12ClN2O2, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .
The synthesis of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione can be achieved through various methods. One common approach involves a multi-step synthesis that includes the condensation of appropriate aldehydes with acetylacetone in the presence of a base.
Methods:
Technical Details:
The molecular structure of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione features a pyrimidine ring substituted at positions 1 and 5.
Structure:
Data:
5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione can participate in several chemical reactions due to its reactive functional groups.
Reactions:
Technical Details:
The mechanism of action for 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves interactions at the molecular level that influence biological pathways.
Process:
Data:
The physical and chemical properties of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione are essential for understanding its behavior in various environments.
Physical Properties:
Chemical Properties:
Relevant data on melting point, boiling point, and other thermodynamic properties can be obtained from specialized databases like NIST or ChemicalBook .
5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione has several scientific applications primarily in medicinal chemistry.
Scientific Uses:
Future research may focus on optimizing its synthesis for enhanced biological activity and exploring its full therapeutic potential .
Pyrimidinedione derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over six decades. These nitrogen-containing heterocycles form the structural backbone of nucleic acids, positioning them as critical modulators of biological processes. The pyrimidine core has enabled drug development across diverse therapeutic areas, including antimicrobials, antivirals, and notably, oncology and neurology. Commercial pyrimidine-based drugs like gefitinib (for non-small cell lung cancer) exemplify successful clinical translation, leveraging target specificity against tyrosine kinases . Recent advances (2020–2024) highlight pyrimidinediones' role in overcoming drug resistance in Mycobacterium tuberculosis (e.g., compound 24, MIC: 0.5–1.0 μg/mL) and as next-generation antibiotics through structural hybridization strategies . In oncology, pyrido[2,3-d]pyrimidines such as piritrexim emerged as dihydrofolate reductase (DHFR) inhibitors, demonstrating antiproliferative effects against carcinosarcoma models . This historical trajectory underscores the scaffold’s versatility in addressing evolving clinical challenges.
Table 1: Key Pyrimidinedione-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Primary Target/Mechanism | Clinical/Research Significance |
---|---|---|---|
Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase Inhibition | FDA-approved; validates scaffold in oncology |
Piritrexim | Anticancer/Antifolate | Dihydrofolate Reductase Inhibition | Overcame resistance in preclinical models |
Certinib (Derivative) | Antitubercular | Phenotypic screening lead | MIC: 0.5 μg/mL against drug-resistant TB |
ZA3-ZB6 (Triazole hybrids) | Neuroprotective | ER Stress/NF-κB Pathway Modulation | 80% reduction in neuronal apoptosis markers [3] |
The pharmacological profile of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione arises from synergistic contributions of its substituents:
Reactivity Profile:
Table 2: Substituent Effects on Pyrimidinedione Bioactivity
Substituent | Electronic Effects | Biological Contributions | Exemplar Compound Activity |
---|---|---|---|
5-Acetyl | -I effect; enhances polarity | ↑ Hydrogen bonding; ↑ Cell permeability | 40–60% NO reduction in microglia [3] |
4-Chlorophenyl | +M effect; hydrophobic | Halogen bonding; ↑ Target affinity | IC₅₀ < 5 μM in kinase assays [6] |
1-Morpholino (Comparison) | Basic; enhances solubility | Alters pharmacokinetics | Moderate antimicrobial activity |
3-Chlorophenyl (Comparison) | Steric hindrance at meta | Reduced NF-κB binding vs. para isomer | ~30% lower TNF-α inhibition [4] [6] |
The structural architecture of 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione aligns with mechanistic priorities in neurodegeneration and oncology:
Table 3: Key Biological Targets and Mechanisms
Disease Area | Primary Target/Pathway | Mechanistic Action | Experimental Evidence |
---|---|---|---|
Neurodegeneration | NF-κB (p65 subunit) | Inhibits transcription of TNF-α/IL-6 genes | 80% NO reduction; docking score: −9.2 kcal/mol [3] |
Neurodegeneration | ER Chaperones (BIP) | Suppresses unfolded protein response (UPR) | 60% ↓ cleaved caspase-3 in SH-SY5Y cells [3] |
Oncology | DNA Topoisomerase II | Induces DNA strand breaks; arrests G1/S phase | IC₅₀: 2.3 μM in MCF-7 cells [5] |
Oncology | PI3K/mTOR Cascade | Dephosphorylates Akt; inhibits protein translation | 70% tumor growth inhibition in vivo |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0